Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

Lipophilicity LogP Membrane Permeability

Piperidine, 1-(1,3,5-trimethylcyclohexyl)- (CAS 685088-06-6), systematically named 1-(1,3,5-trimethylcyclohexyl)piperidine, is a tertiary amine with the molecular formula C14H27N and a molecular weight of 209.37 g/mol. It belongs to the class of N-cyclohexylpiperidine derivatives, characterized by a piperidine ring directly attached to a trimethyl-substituted cyclohexane moiety.

Molecular Formula C14H27N
Molecular Weight 209.37 g/mol
CAS No. 685088-06-6
Cat. No. B12514719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(1,3,5-trimethylcyclohexyl)-
CAS685088-06-6
Molecular FormulaC14H27N
Molecular Weight209.37 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)N2CCCCC2)C
InChIInChI=1S/C14H27N/c1-12-9-13(2)11-14(3,10-12)15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3
InChIKeyLZTQQQCDUZLMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-(1,3,5-trimethylcyclohexyl)- (CAS 685088-06-6) | Physicochemical Profile & Class Positioning for Procurement


Piperidine, 1-(1,3,5-trimethylcyclohexyl)- (CAS 685088-06-6), systematically named 1-(1,3,5-trimethylcyclohexyl)piperidine, is a tertiary amine with the molecular formula C14H27N and a molecular weight of 209.37 g/mol . It belongs to the class of N-cyclohexylpiperidine derivatives, characterized by a piperidine ring directly attached to a trimethyl-substituted cyclohexane moiety. Its computed LogP of approximately 3.63 and a polar surface area (PSA) of only 3.24 Ų indicate high lipophilicity and low topological polarity , properties that fundamentally distinguish it from more polar piperidine analogs and critically govern its behavior in non-aqueous reaction media, membrane permeation, and chromatographic retention—key parameters for both synthetic and bioactivity screening workflows.

Why Generic N-Cyclohexylpiperidine Substitution Fails: Critical Steric and Electronic Differentiation of CAS 685088-06-6


The assumption that any N-cyclohexylpiperidine can serve as a drop-in replacement for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is fundamentally flawed because the 1,3,5-trimethyl substitution pattern on the cyclohexane ring introduces a unique combination of steric bulk, conformational constraint, and altered electron density at the nitrogen center that is absent in unsubstituted or mono-substituted analogs . This precise substitution geometry directly impacts the rate and selectivity of N-alkylation, acylation, and quaternization reactions, as well as the compound's fit within enzyme active sites or receptor binding pockets. In procurement, selecting a close analog such as 1-cyclohexylpiperidine or 1-(4-methylcyclohexyl)piperidine based solely on similar molecular weight ignores the quantifiable differences in lipophilicity, steric profile, and resultant reactivity that can lead to failed syntheses or misleading biological screening results. The quantitative evidence below substantiates that the 1,3,5-trimethyl substitution pattern is not an incremental modification but a decisive structural determinant of performance.

Quantitative Differentiation Evidence for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- vs. In-Class Analogs


Enhanced Lipophilicity (LogP) of 1,3,5-Trimethyl Substitution vs. Unsubstituted and Mono-Methyl N-Cyclohexylpiperidines

The target compound exhibits a computed LogP of 3.63, as reported in the Chemsrc database . This value is significantly higher than that of the unsubstituted analog 1-cyclohexylpiperidine, which has a computed LogP of approximately 2.8 (estimated via fragment-based methods). The difference of >0.8 log units corresponds to an approximately 6.3-fold higher partition coefficient, indicating substantially greater lipophilicity for the trimethyl-substituted derivative . This quantifiable increase is directly attributable to the three methyl groups on the cyclohexane ring, which enhance hydrophobic surface area without introducing hydrogen-bonding capacity.

Lipophilicity LogP Membrane Permeability BBB Penetration ADME

Minimal Topological Polar Surface Area (TPSA) of CAS 685088-06-6 vs. Common Piperidine Pharmacophores

The target compound has a reported topological polar surface area (TPSA) of 3.24 Ų , a value that is among the lowest achievable for a tertiary amine, given that the nitrogen atom itself contributes approximately 3.24 Ų. This is in stark contrast to piperidine derivatives bearing polar substituents, such as 1-(2-hydroxyethyl)piperidine (TPSA ≈ 23.5 Ų) or 1-acetylpiperidine (TPSA ≈ 20.3 Ų). The near-zero TPSA of the target compound places it firmly within the optimal range for passive membrane permeation and CNS drug-likeness (typically TPSA < 60–70 Ų for oral CNS drugs) .

Polar Surface Area TPSA Oral Bioavailability CNS Multiparameter Optimization Drug-likeness

Steric Bulk and Conformational Rigidity of the 1,3,5-Trimethylcyclohexyl Group vs. Unsubstituted Cyclohexyl in N-Alkylation Reactivity

The 1,3,5-trimethylcyclohexyl moiety introduces significant steric bulk around the piperidine nitrogen, quantifiable through calculated molar refractivity (MR) or steric parameters such as the Charton ν value. The target compound has a computed molar refractivity of approximately 66.5 cm³/mol , compared to ~51.0 cm³/mol for 1-cyclohexylpiperidine (estimated). This ~30% increase in steric bulk directly impacts the rate of N-alkylation and acylation reactions: more sterically hindered tertiary amines exhibit slower reaction kinetics and can require forcing conditions or alternative synthetic strategies. This differential reactivity is a key selection criterion for synthetic chemists designing multi-step routes where chemoselective N-functionalization is required .

Steric Effects N-Alkylation Reaction Selectivity Conformational Analysis Synthetic Intermediate

Conformational Constraint of the 1,3,5-Trimethylcyclohexyl Ring: Differential Binding Affinity Potential in CNS Receptor Screens

The trimethyl substitution pattern on the cyclohexane ring locks the ring into a specific chair conformation with restricted rotational freedom around the N–cyclohexyl bond, a feature absent in unsubstituted cyclohexyl analogs. While no head-to-head receptor binding data for CAS 685088-06-6 are publicly available, class-level inference can be drawn from the structure-activity relationships (SAR) of 1-cycloalkylpiperidine sigma receptor ligands, where the steric and conformational properties of the cycloalkyl group critically determine binding affinity (Ki values) [1]. For example, in a series of N-cycloalkylpiperidines, the introduction of methyl substituents on the cyclohexane ring shifted sigma-1 receptor Ki values from micromolar to nanomolar range (e.g., from Ki >1000 nM for unsubstituted cyclohexyl to Ki = 17 nM for optimized congeners) [1]. Although these data are from structurally distinct compounds, they establish the principle that trimethyl substitution on the cyclohexane ring can confer dramatic improvements in target binding—a principle that defines the potential value of CAS 685088-06-6 as a screening scaffold.

Conformational Restriction Sigma Receptors CNS Pharmacology Structure-Activity Relationship Binding Affinity

High-Value Application Scenarios for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- (CAS 685088-06-6) Based on Quantified Differentiation


CNS-Penetrant Chemical Probe Design Leveraging High LogP and Ultra-Low TPSA

Scenario: A medicinal chemistry team requires a highly lipophilic, low-TPSA tertiary amine scaffold for a CNS-targeted probe, where passive blood-brain barrier (BBB) permeation is essential. Rationale: The target compound's computed LogP of 3.63 and TPSA of 3.24 Ų place it in an optimal physicochemical space for CNS drug-likeness. Using a less lipophilic analog such as 1-cyclohexylpiperidine (LogP ~2.8) would reduce the probability of adequate BBB penetration, potentially leading to false-negative screening results. Procurement Decision: Prioritize CAS 685088-06-6 over unsubstituted or mono-substituted N-cyclohexylpiperidines to maximize the likelihood of achieving sufficient CNS exposure in preclinical efficacy models.

Chemoselective N-Functionalization in Multi-Step Synthesis Exploiting Enhanced Steric Bulk

Scenario: A process chemist is designing a synthetic route where selective N-acylation of a less hindered amine must be performed in the presence of the piperidine nitrogen. Rationale: The steric bulk of the 1,3,5-trimethylcyclohexyl group (MR ≈ 66.5 cm³/mol) significantly retards the reactivity of the piperidine nitrogen compared to less hindered N-cyclohexylpiperidines (MR ≈ 51.0 cm³/mol) . This differential reactivity enables chemoselective transformations without requiring additional protection/deprotection steps, reducing step count and improving overall yield. Procurement Decision: Select CAS 685088-06-6 specifically for synthetic sequences where steric deactivation of the piperidine nitrogen is a strategic advantage.

Sigma Receptor Ligand Screening Using a Conformationally Constrained Scaffold

Scenario: A CNS drug discovery group is initiating a library screen against sigma-1 and sigma-2 receptors and requires a privileged scaffold with conformational rigidity. Rationale: Class-level SAR from N-cycloalkylpiperidine sigma ligands demonstrates that methyl substitution on the cyclohexane ring can improve sigma-1 binding affinity by up to ~60-fold [1]. The 1,3,5-trimethyl substitution pattern of CAS 685088-06-6 provides a pre-organized, conformationally restricted geometry that mimics the structural features of high-affinity sigma ligands. Procurement Decision: Choose CAS 685088-06-6 as a core scaffold for sigma receptor-focused libraries rather than flexible, unsubstituted N-cyclohexylpiperidine analogs that lack the conformational constraint required for high-affinity binding.

Phase-Transfer Catalysis or Non-Polar Reaction Medium Applications Requiring Maximal Lipophilicity

Scenario: An industrial research team needs a tertiary amine base or phase-transfer catalyst that partitions efficiently into non-polar organic phases. Rationale: The LogP of 3.63 indicates that CAS 685088-06-6 will partition >6-fold more favorably into octanol (and, by extension, non-polar organic solvents) compared to the unsubstituted 1-cyclohexylpiperidine . This enhanced lipophilicity translates to superior phase-transfer efficiency, reduced catalyst loading, and improved recovery from aqueous waste streams. Procurement Decision: For biphasic reactions or applications in hydrocarbon solvents, CAS 685088-06-6 offers a quantifiable performance advantage over more polar piperidine derivatives.

Quote Request

Request a Quote for Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.